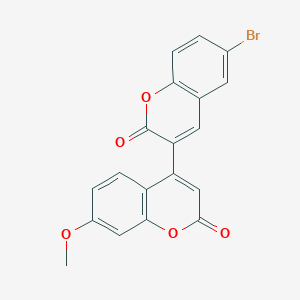

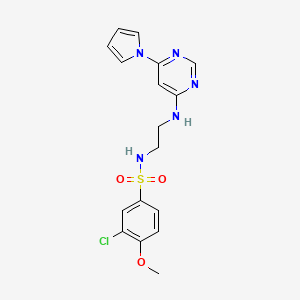

![molecular formula C15H11N3O6 B2696441 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide CAS No. 899744-26-4](/img/structure/B2696441.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d][1,3]dioxol-5-yl is a structural motif found in a variety of compounds that possess significant pharmaceutical and biological applications . It’s used as a valuable starting material for the synthesis of bioactive compounds .

Synthesis Analysis

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another synthesis method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .

Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,3]dioxol-5-yl compounds are diverse. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles were synthesized via a Pd-catalyzed C-N cross-coupling . Another example involves the reaction of chalcones with phenyl hydrazine .

科学的研究の応用

Cooperative Motion in Amorphous Polymers

Research by Meng et al. (1996) explored the synthesis and properties of azo polymers, which, although not directly mentioning N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide, involves related nitrophenyl compounds. These studies reveal insights into the cooperative motion of polar side groups in amorphous polymers, which could have implications for materials with optical storage applications due to their photoinduced birefringence capabilities (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Di- and Mono-Oxalamides

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, offering a new pathway to anthranilic acid derivatives and oxalamides. This research underscores the versatility of nitrophenyl compounds in chemical synthesis, suggesting potential applications for this compound in creating complex organic molecules (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Control of Redox Reactions on Lipid Bilayer Surfaces

The study by Alakoskela & Kinnunen (2001) on the control of redox reactions on lipid bilayer surfaces involving nitrobenzoxadiazol (NBD) groups might provide insight into the biochemical interactions and applications of this compound. Although the specific compound is not mentioned, the research into nitro compounds' reactivity and interactions with lipid membranes could be relevant for understanding its biological applications (Alakoskela & Kinnunen, 2001).

Molecular Electronic Devices

The work by Chen, Reed, Rawlett, and Tour (1999) on molecular electronic devices featuring a nitroamine redox center suggests potential electronic or optoelectronic applications for this compound. Their research demonstrated negative differential resistance and high on-off peak-to-valley ratios in devices, indicating the value of nitro compounds in developing advanced molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Nitric Oxide-Hydrogen Sulfide-Releasing Pharmaceuticals

Kodela, Chattopadhyay, and Kashfi (2012) synthesized NOSH compounds, hybrids of aspirin bearing both nitric oxide and hydrogen sulfide-releasing moieties. This research, although not directly related to this compound, showcases the therapeutic potential of nitro compounds in developing anti-inflammatory pharmaceuticals. It suggests that similar nitro compounds could be explored for their pharmaceutical applications, especially in modulating oxidative stress and inflammation (Kodela, Chattopadhyay, & Kashfi, 2012).

作用機序

Target of Action

Similar compounds have been reported to target various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that similar compounds modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been found to obey lipinski’s rule of five, which suggests good bioavailability .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This can lead to a decrease in the growth and proliferation of these cells .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c19-14(16-9-5-6-12-13(7-9)24-8-23-12)15(20)17-10-3-1-2-4-11(10)18(21)22/h1-7H,8H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEBFHKJUXUXIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

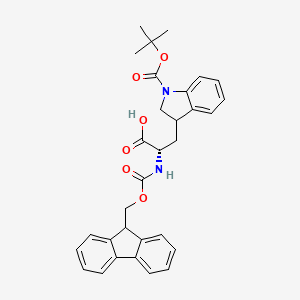

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

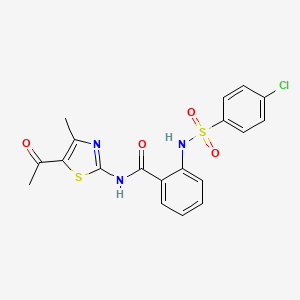

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)

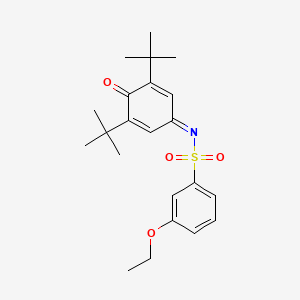

![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)